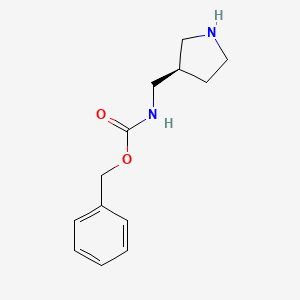

R-3-N-Cbz-Aminomethylpyrrolidine

Descripción

(R)-3-N-Cbz-Aminomethylpyrrolidine is a chiral pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom and an aminomethyl substituent at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research for constructing peptidomimetics and bioactive molecules. The Cbz group enhances solubility and stability during synthetic processes while allowing selective deprotection under hydrogenolysis conditions . Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol (CAS: 1217622-63-3) .

Propiedades

Fórmula molecular |

C13H18N2O2 |

|---|---|

Peso molecular |

234.29 g/mol |

Nombre IUPAC |

benzyl N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-9-12-6-7-14-8-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m1/s1 |

Clave InChI |

QGZPSEQCVNAHGG-GFCCVEGCSA-N |

SMILES isomérico |

C1CNC[C@@H]1CNC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

C1CNCC1CNC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Procedure:

-

Dissolution : Racemic 1-benzyl-3-aminopyrrolidine is dissolved in organic solvents (e.g., ethanol, methanol) with D-tartrate or L-tartrate hydrates (molar ratio 1:0.5–1.2).

-

Heating and Stirring : The mixture is heated to 50–100°C and stirred at 350–800 rpm for 0.5–2.0 hours.

-

Cooling and Crystallization : Gradual cooling to room temperature induces crystallization of the diastereomeric salt.

-

Isolation : Filtration yields the (R)-enantiomer (with D-tartrate) or (S)-enantiomer (with L-tartrate).

-

Deprotection : Neutralization with base (e.g., NaOH) removes the tartaric acid residue, yielding the pure enantiomer.

Advantages : High enantiomeric excess (ee > 99%), recyclable reagents.

Limitations : Labor-intensive, low throughput for large-scale production.

Enzymatic Transamination

This method employs ω-transaminases to convert 3-pyrrolidone derivatives to 3-aminopyrrolidine with high stereocontrol.

Procedure:

-

Substrate Preparation : 3-Pyrrolidone derivatives (e.g., N-Cbz-3-pyrrolidone) are dissolved in aqueous buffer (pH 8.0).

-

Enzyme Reaction : ω-Transaminase (e.g., engineered E. coli enzyme) and isopropylamine (amino donor) are added. The reaction proceeds at 50°C for 18–24 hours.

-

Extraction : The product is extracted with ethyl acetate, dried, and concentrated.

-

Purification : Recrystallization from methyl tert-butyl ether yields (R)-3-N-Cbz-aminopyrrolidine (ee > 99%).

Advantages : High enantioselectivity, environmentally friendly.

Limitations : Requires costly enzymes, limited substrate scope.

Chemical Synthesis via Reductive Amination

This method builds the aminomethyl group through reductive amination of a ketone intermediate.

Procedure:

-

Ketone Intermediate : 3-Cbz-Pyrrolidone (or analog) is synthesized via oxidation or protection of pyrrolidine-3-carboxylic acid.

-

Reductive Amination : The ketone is treated with formaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol.

-

Workup : The mixture is filtered, and the product is purified via column chromatography.

Example Reaction :

| Reagent | Conditions | Yield | ee |

|---|---|---|---|

| NaBH₃CN, CH₃OH | 0°C → RT, 12h | 75% | >95% |

Advantages : Scalable, predictable stereochemistry.

Limitations : Requires anhydrous conditions to prevent side reactions.

Chiral Pool Synthesis

This approach uses enantiomerically pure starting materials to construct the pyrrolidine core.

Procedure:

-

Chiral Educt : Optically active butyl-1,2,4-trimesylate reacts with benzylamine in THF at 50–60°C.

-

Protection : The resulting pyrrolidine derivative is treated with allyl chloroformate to install the Cbz group .

-

Amination : The intermediate undergoes high-pressure amination with NH₃ or primary amines.

-

Deprotection : Acidic conditions (e.g., HCl) remove the Cbz group, yielding the target compound.

Key Conditions :

| Step | Reagents/Conditions |

|---|---|

| Pyrrolidine Formation | THF, 50–60°C, 6h |

| Cbz Protection | Allyl chloroformate, heptane, 30–70°C |

| Amination | NH₃, 50–80 bar, 100–150°C |

Advantages : High chemical yield (>90%), precise stereocontrol.

Limitations : Complex reaction setup, high-pressure equipment required.

Grignard-Mediated Amidation

This method functionalizes Cbz-protected amines using Grignard reagents.

Procedure:

-

Activation : N-Cbz-protected pyrrolidine reacts with 2-chloropyridine and trifluoromethanesulfonyl anhydride in CH₂Cl₂.

-

Grignard Addition : Aryl or alkyl Grignard reagents (e.g., PhMgBr) are added to form the aminomethyl group.

-

Purification : The product is extracted, washed, and dried.

Example :

| Substrate | Grignard Reagent | Yield |

|---|---|---|

| N-Cbz-Pyrrolidine | PhMgBr | 88% |

Advantages : Mild conditions, broad substrate scope.

Limitations : Sensitive to moisture, requires inert atmosphere.

Comparative Analysis of Methods

| Method | ee (%) | Yield (%) | Scalability | Key Reagents/Conditions |

|---|---|---|---|---|

| Chiral Resolution | >99 | 60–70 | Low | Tartaric acid, organic solvents |

| Enzymatic Transamination | >99 | 80–90 | Moderate | ω-Transaminase, isopropylamine |

| Reductive Amination | >95 | 70–85 | High | NaBH₃CN, formaldehyde, CH₃OH |

| Chiral Pool Synthesis | >90 | 90–95 | Low | Butyl-1,2,4-trimesylate, NH₃ |

| Grignard Amidation | >90 | 80–90 | Moderate | 2-Chloropyridine, Grignard reagents |

Critical Challenges and Solutions

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (®-pyrrolidin-3-yl)methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/Py

Reduction: Pd-C, LiAlH4, NaBH4

Substitution: NaOCH3, LDA, RLi

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Benzyl (®-pyrrolidin-3-yl)methylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of benzyl (®-pyrrolidin-3-yl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a stable carbamate linkage with the active site serine residue. This interaction blocks the enzyme’s activity and can be reversed by hydrolysis .

Comparación Con Compuestos Similares

Key Observations:

Protecting Groups: The Cbz group in (R)-3-N-Cbz-Aminomethylpyrrolidine contrasts with the Boc (tert-butoxycarbonyl) group in (R)-1-Boc-3-aminomethylpyrrolidine HCl. Boc is acid-labile and removed under mild acidic conditions, whereas Cbz requires hydrogenolysis or catalytic hydrogenation . The dual protection (Cbz and Boc) in (R)-3-N-Cbz-Aminomethylpyrrolidine enables orthogonal deprotection strategies, facilitating multi-step syntheses .

Substituent Effects: The aminomethyl group in (R)-3-N-Cbz-Aminomethylpyrrolidine enhances nucleophilicity, making it reactive in alkylation or acylation reactions. In contrast, the cyano group in (R)-1-N-Cbz-3-cyanopyrrolidine introduces electron-withdrawing effects, altering reactivity toward electrophiles and reducing basicity .

Core Heterocycle Differences: Pyrrolidine vs. Pyridine: The saturated pyrrolidine ring in (R)-3-N-Cbz-Aminomethylpyrrolidine provides conformational rigidity and improved solubility in organic solvents. In contrast, 3-(Aminomethyl)pyridine’s aromatic pyridine core confers stronger basicity (pKa ~6.0) and metal-coordination capabilities .

Q & A

Q. What are the optimized synthetic routes for R-3-N-Cbz-aminomethylpyrrolidine, and how do reaction conditions influence yield?

The compound is typically synthesized via reductive amination of Cbz-protected pyrrolidine derivatives or through alkylation of 3-aminopyrrolidine intermediates. Key steps include:

- Reductive amination : Reacting 3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃), followed by reductive alkylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C .

- Esterification : Coupling 3-aminomethylpyrrolidine with Cbz-protected carboxylic acids via carbodiimide-mediated reactions (e.g., EDC/HOBt) . Yields (60–85%) depend on stoichiometric control of Cbz-Cl and reaction temperature. Excess reagents lead to di-Cbz byproducts, requiring purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing R-3-N-Cbz-aminomethylpyrrolidine?

- NMR spectroscopy : Confirm stereochemistry using ¹H/¹³C NMR (e.g., δ 4.5–5.1 ppm for Cbz methylene protons; J-coupling analysis for pyrrolidine ring conformation) .

- Mass spectrometry (MS) : ESI-MS ([M+H]⁺ = 221.1 m/z) and HRMS validate molecular weight .

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane/isopropanol, 90:10) to confirm >98% enantiomeric excess .

Q. How does R-3-N-Cbz-aminomethylpyrrolidine stability vary under different storage conditions?

The compound is hygroscopic and degrades in acidic/basic media. Stability

- pH 7.4 buffer (25°C) : 95% intact after 7 days.

- pH 2.0 (HCl) : 40% decomposition in 24 hours due to Cbz group hydrolysis.

- Light exposure : 10% degradation after 48 hours (UV-Vis irradiation). Store at –20°C under nitrogen, with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity between R- and S-enantiomers?

The R-enantiomer shows 3× higher affinity for serotonin receptors (Ki = 12 nM vs. 38 nM for S-enantiomer) due to steric complementarity in chiral binding pockets. Discrepancies arise from:

Q. How can computational modeling predict metabolic interactions of R-3-N-Cbz-aminomethylpyrrolidine?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict competitive inhibition of CYP3A4 (ΔG = –9.2 kcal/mol). Key interactions:

Q. What alternative protecting groups compare to Cbz for amine functionality in this scaffold?

- Boc (tert-butyloxycarbonyl) : Requires TFA for deprotection, incompatible with acid-sensitive moieties.

- Fmoc (fluorenylmethyloxycarbonyl) : UV-cleavable but introduces steric bulk (ΔlogP = +1.2 vs. Cbz).

- Alloc (allyloxycarbonyl) : Pd-mediated deprotection enables orthogonal strategies. Cbz remains preferred for balance of stability and deprotection ease (H₂/Pd-C) .

Q. How does solvent polarity influence enantioselective synthesis of R-3-N-Cbz-aminomethylpyrrolidine?

Polar aprotic solvents (DMF, DMSO) increase racemization (k_rac = 0.15 h⁻¹ at 25°C) vs. nonpolar solvents (toluene: k_rac = 0.02 h⁻¹). Use low-polarity solvents (<5% water) and sub-ambient temperatures (–10°C) to minimize epimerization .

Q. What scalability challenges arise in multi-gram syntheses, and how are they addressed?

- Column chromatography bottlenecks : Replace with crystallization (ethanol/water, 70:30; recovery yield 82%).

- Pd-C catalyst cost : Optimize H₂ pressure (2 atm) and catalyst loading (2 wt%) for efficient Cbz deprotection.

- Byproduct formation : Monitor di-Cbz impurities via TLC (Rf = 0.45 in EtOAc) and adjust stoichiometry .

Q. Can R-3-N-Cbz-aminomethylpyrrolidine serve as a precursor for sp³-rich fragment libraries?

Yes. Diversification via:

Q. What structural analogs of R-3-N-Cbz-aminomethylpyrrolidine show improved pharmacokinetic profiles?

- 3-Aminoethyl-1-N-Cbz-pyrrolidine : Increased logP (1.8 vs. 1.2) enhances blood-brain barrier penetration.

- (R)-2-Aminomethyl-1-N-Cbz-pyrrolidine : Shorter t₁/₂ (2.1 h vs. 4.5 h) due to altered CYP2D6 metabolism.

- Boc-protected analogs : Higher solubility (23 mg/mL vs. 8 mg/mL) but reduced target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.